molecular formula C19H16F2N2OS2 B6500055 N-[(4-fluorophenyl)methyl]-2-(2-{[(4-fluorophenyl)methyl]sulfanyl}-1,3-thiazol-4-yl)acetamide CAS No. 941875-29-2

N-[(4-fluorophenyl)methyl]-2-(2-{[(4-fluorophenyl)methyl]sulfanyl}-1,3-thiazol-4-yl)acetamide

Cat. No. B6500055
CAS RN: 941875-29-2
M. Wt: 390.5 g/mol
InChI Key: RXDFOLPLYZVHOK-UHFFFAOYSA-N
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Description

This compound is a derivative of benzhydryl compounds, which are comprised of two benzene rings attached to a single carbon molecule . It contains a fluorine group bound to each benzene ring .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups including the thiazole ring, the sulfanyl group, and the fluorine-substituted benzene rings .

Scientific Research Applications

Antiviral Activity

Indole derivatives have demonstrated antiviral properties. For instance, 6-amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were investigated as antiviral agents against influenza A. Among these compounds, methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate exhibited inhibitory activity with an IC50 of 7.53 μmol/L . Additionally, 4-alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives displayed potent antiviral activity against Coxsackie B4 virus .

Histone Deacetylase-3 (HDAC3) Degradation

F2336-0168 has been designed as a selective degrader of HDAC3 . The compound, N4-(2-amino-4-fluorophenyl)-N1-(3-{2-[2-(3-{[2-(2,6-dioxo-3-piperidyl)-1,3-dioxoisoindolin-4-yl]amino}propoxy)ethoxy]ethoxy}propyl)terephthalamide , aims to modulate HDAC3 activity . HDACs play crucial roles in gene expression regulation, and their inhibition has therapeutic implications in various diseases.

Immunohistochemistry (IHC) Reagents

Aptamer Group PLC, a developer of novel Optimer® binders, has signed a contract with a top-five pharmaceutical company to develop Optimer binders for IHC applications using F2336-0168. These binders may enhance IHC performance and find applications in companion diagnostics or drug development pipelines .

Specialty Enzyme Reagents

Another contract involves collaboration with a global provider of specialty enzymes. Aptamer Group will develop F2336-0168-based Optimer binders as novel reagents for life science and diagnostic assay kits. Upon successful commercialization, Aptamer Group will receive milestone payments and downstream royalties from kit sales .

Potential in Microbial Ecology

While not directly studied for F2336-0168, microbial ecology research often explores novel compounds. Investigating F2336-0168’s impact on microbial communities could yield insights into its ecological effects .

Future Therapeutic Possibilities

Given the diverse biological activities of indole derivatives, F2336-0168 holds immense potential for newer therapeutic applications. Researchers continue to explore its multifaceted properties, making it an exciting compound for future investigations .

properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-[2-[(4-fluorophenyl)methylsulfanyl]-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F2N2OS2/c20-15-5-1-13(2-6-15)10-22-18(24)9-17-12-26-19(23-17)25-11-14-3-7-16(21)8-4-14/h1-8,12H,9-11H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXDFOLPLYZVHOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)CC2=CSC(=N2)SCC3=CC=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F2N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluorobenzyl)-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide

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